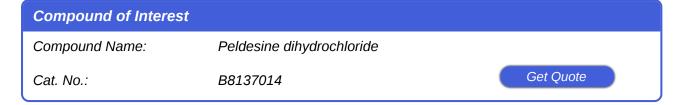


Chemical structure and properties of Peldesine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Peldesine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Peldesine dihydrochloride**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Peldesine is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] Its chemical name is 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.[4] The dihydrochloride salt is the form commonly used in research and development.

Chemical Structure:

- Peldesine (Free Base)
 - Molecular Formula: C₁₂H₁₁N₅O[4][5][6]
 - Molecular Weight: 241.25 g/mol [4][5][6]



CAS Number: 133432-71-0[4]

IUPAC Name: 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[4]

• Peldesine Dihydrochloride

Molecular Formula: C12H13Cl2N5O[7]

Molecular Weight: 314.17 g/mol [7]

CAS Number: 2772702-10-8[1]

Physicochemical Properties:

A summary of the available physicochemical properties of Peldesine and its dihydrochloride salt is presented in Table 1.

Property	Value	Reference
Peldesine		
Melting Point	Not available	
logP (calculated)	0.1	[4]
Peldesine Dihydrochloride		
Solubility in DMSO	200 mg/mL (with sonication)	[2]
Solubility in Water	Soluble	[8]
рКа	Not available	

Table 1: Physicochemical Properties of Peldesine and Peldesine Dihydrochloride

Synthesis and Purification

A detailed, step-by-step synthesis protocol for **Peldesine dihydrochloride** is not readily available in the public domain. However, an improved synthesis for the core 7-substituted pyrrolo[3,2-d]pyrimidine ring system has been described.[9] The general synthetic strategy involves the base-catalyzed condensation of 3,3-dimethoxypropionitrile with an appropriate



aldehyde, followed by a series of reactions including reduction, enamine formation, cyclization to form the pyrrole ring, and subsequent guanylation and ring closure to yield the pyrrolopyrimidine core.[9]

Purification of Peldesine and its analogs is typically achieved through standard laboratory techniques such as flash chromatography and crystallization.[10][11] Specific details regarding the recrystallization of **Peldesine dihydrochloride**, including optimal solvent systems, are not extensively documented in the available literature.

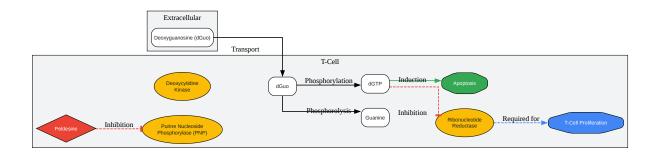
Mechanism of Action and Signaling Pathway

Peldesine exerts its biological effects through the potent and selective inhibition of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides.

Inhibition of PNP by Peldesine leads to an accumulation of deoxyguanosine (dGuo). This excess dGuo is then phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are particularly toxic to T-lymphocytes, as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This ultimately leads to the induction of apoptosis and a selective inhibition of T-cell proliferation.[1][2]

The signaling pathway illustrating the mechanism of action of Peldesine is depicted below.





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Caption: Mechanism of action of Peldesine in T-cells.

Biological Activity

Peldesine is a highly potent inhibitor of PNP across different species and demonstrates selective inhibition of T-cell proliferation.

In Vitro Activity:

The inhibitory activity of Peldesine and its dihydrochloride salt against PNP and T-cell proliferation is summarized in Table 2.



Target	Species	IC50 (nM)	Reference
Purine Nucleoside Phosphorylase (PNP)	Human (RBC)	36	[1][2][3][12]
Purine Nucleoside Phosphorylase (PNP)	Rat (RBC)	5	[1][2][3][12]
Purine Nucleoside Phosphorylase (PNP)	Mouse (RBC)	32	[1][2][3][12]
T-Cell Proliferation	Human	800	[1][2][3][12]
T-Cell Proliferation (CCRF-CEM)	Human	570 (in the presence of dGuo)	[1][2]

Table 2: In Vitro Biological Activity of Peldesine

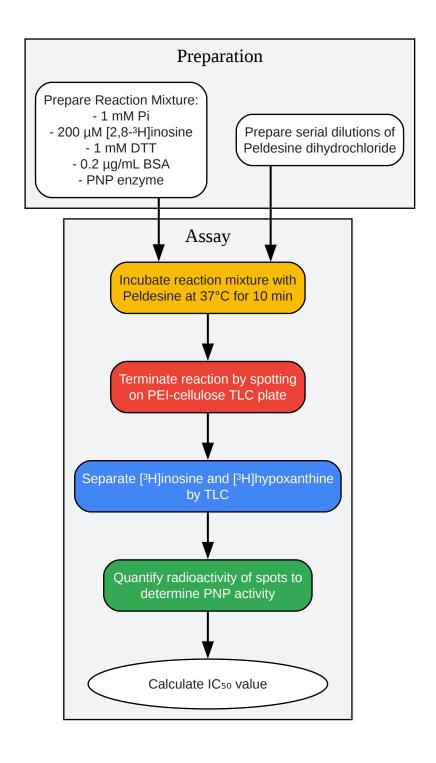
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol is a representative method for determining the IC₅₀ of Peldesine against PNP.





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Caption: Workflow for PNP activity assay.

Detailed Protocol:

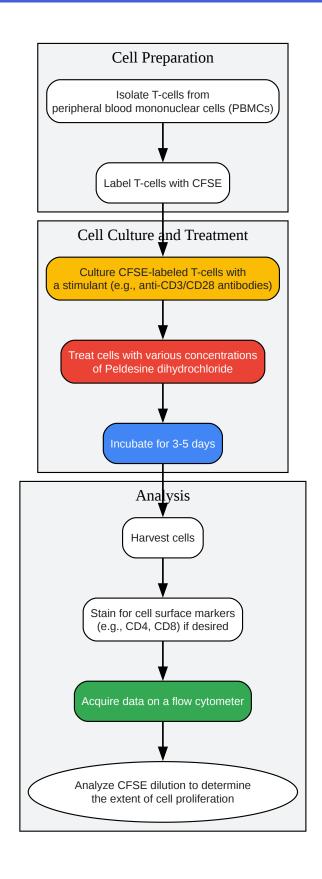


- Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mM phosphate buffer
 (Pi), 200 μM [2,8-3H]inosine, 1 mM DTT, 0.2 μg/mL BSA, and a purified PNP enzyme.[10]
- Inhibitor Preparation: Prepare a series of dilutions of Peldesine dihydrochloride in a suitable buffer.
- Assay Initiation: Add the Peldesine dilutions to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for 10 minutes.[10]
- Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a
 polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.[10]
- Chromatographic Separation: Develop the TLC plate to separate the substrate ([3H]inosine) from the product ([3H]hypoxanthine).
- Quantification: Quantify the radioactivity of the inosine and hypoxanthine spots using a scintillation counter or other appropriate method.
- Data Analysis: Calculate the percentage of PNP inhibition for each Peldesine concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method for assessing the effect of Peldesine on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).





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Caption: Workflow for CFSE-based T-cell proliferation assay.



Detailed Protocol:

- T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magneticactivated cell sorting (MACS) if required.[13][14]
- CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1-10 x 10⁶ cells/mL in a protein-free medium. Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of complete culture medium. Wash the cells twice with complete medium.[13][14][15][16]
- Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well. Stimulate the cells with an appropriate mitogen, such as anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.[14]
- Treatment with Peldesine: Add serial dilutions of Peldesine dihydrochloride to the cell cultures. Include appropriate vehicle controls.
- Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified CO₂ incubator.[13][14]
- Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8). Acquire data on a flow cytometer, exciting the CFSE at 488 nm and detecting the emission at ~520 nm.
- Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a
 halving of the CFSE fluorescence, allowing for the quantification of the number of cell
 divisions that have occurred in the presence of different concentrations of Peldesine.
 Calculate the IC₅₀ for T-cell proliferation.

Conclusion

Peldesine dihydrochloride is a well-characterized, potent inhibitor of purine nucleoside phosphorylase with selective activity against T-cell proliferation. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and methods for evaluating its biological activity, serving as a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into its synthesis and purification could provide more detailed insights for its potential therapeutic applications.



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